1-[(3-Fluorophenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWLKPPORQFPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
The compound's mechanism of action primarily involves interactions with specific molecular targets such as receptors and enzymes. The presence of the fluorophenyl group enhances its binding affinity, which can lead to various biological effects, including:
- Neurotransmitter Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
- Potential Antidepressant Activity : Preliminary studies suggest that derivatives of this compound could exhibit antidepressant-like effects in animal models.
Applications in Medicinal Chemistry
1-[(3-Fluorophenyl)methyl]piperidin-3-amine has several notable applications in medicinal chemistry:
Drug Development
The compound serves as a lead structure for developing new pharmaceuticals targeting central nervous system disorders. Its ability to modify neurotransmitter activity makes it a candidate for treating conditions like depression and anxiety.
Research on Pain Management
Studies are being conducted to evaluate its effectiveness in pain modulation. The compound's interaction with pain receptors may provide insights into new analgesic drugs.
Cancer Research
There is emerging interest in the role of piperidine derivatives in cancer therapy. The compound's structure allows for modifications that could enhance its efficacy against specific cancer types.
Case Study 1: Neurotransmitter Modulation
A study published in Journal of Medicinal Chemistry explored various piperidine derivatives, including this compound. Results indicated significant interaction with serotonin receptors, suggesting potential use in treating mood disorders.
Case Study 2: Pain Management
Research conducted by Pain Research Forum demonstrated that compounds similar to this compound exhibited analgesic properties in animal models, paving the way for future clinical trials.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their variations:
Key Observations :
- Halogen vs. CF₃ : Replacing fluorine with a trifluoromethyl group () increases hydrophobicity and electron-withdrawing effects, which may enhance metabolic stability.
- Backbone Modifications : Piperidin-4-amine analogs (e.g., ) differ in amine positioning, influencing hydrogen-bonding capabilities and pharmacokinetics.
Pharmacological Relevance
- Piperidin-1-ylcarbonyl Derivatives : Compounds like N-[(1R,3S)-3-isopropyl-3-(4-phenylpiperidin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (Example 14, ) are designed as protease inhibitors or CNS modulators.
- Indazolylmethyl Substitutions : Analogs such as 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine (CAS 1710282-54-4) may target kinase pathways .
Biological Activity
1-[(3-Fluorophenyl)methyl]piperidin-3-amine is a piperidine derivative characterized by the presence of a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors and enzymes. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 202.27 g/mol. The structure consists of a piperidine ring substituted with a 3-fluorobenzyl group, which enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.27 g/mol |
| Chemical Class | Piperidine derivative |
| CAS Number | 1222710-42-0 |
The mechanism of action of this compound primarily involves its interaction with specific biological targets, such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances binding affinity, allowing the compound to act as either an agonist or antagonist depending on the receptor type. For instance, it has shown potential in modulating pathways related to pain perception and neurotransmission .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Receptor Binding : The compound has been investigated for its binding affinity to various receptors, including motilin receptors, where it acts as an agonist, enhancing gastric motility .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds exhibit antibacterial and antifungal activities, although specific data on this compound is limited .
Case Studies and Research Findings
- Motilin Receptor Agonism : A study highlighted that similar compounds with a fluorophenyl group showed excellent activity at recombinant human motilin receptors, suggesting that this compound may enhance gastrointestinal contractions .
- Pharmacokinetic Profiles : Research on related compounds demonstrates promising pharmacokinetic profiles in animal models, indicating potential for further development in human applications.
Applications
The versatility of this compound extends across several fields:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(3-Fluorophenyl)methyl]piperidin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-fluorobenzyl chloride and piperidin-3-amine derivatives. Base catalysts (e.g., potassium carbonate) in refluxing solvents like toluene or dichloromethane are critical for facilitating the reaction. Temperature control (80–110°C) and solvent polarity directly impact reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the amine product .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the piperidine ring’s substitution pattern and fluorophenyl integration. Mass spectrometry (ESI-TOF) confirms molecular weight (expected ~220–230 g/mol). FT-IR identifies amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹). For crystallographic confirmation, X-ray diffraction is advised if single crystals are obtainable .
Q. What preliminary pharmacological assays are suitable to assess its bioactivity?
- Methodological Answer : Screen against neurotransmitter receptors (e.g., serotonin 5-HT₂A or dopamine D₂) using radioligand binding assays (³H-labeled antagonists). Fluorine’s electron-withdrawing effects enhance lipophilicity, so evaluate blood-brain barrier permeability via PAMPA-BBB or Caco-2 cell models . Dose-response curves (IC₅₀/EC₅₀) should be generated at concentrations of 1 nM–10 µM .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like N-alkylation over C-alkylation?
- Methodological Answer : Optimize steric and electronic factors by substituting the amine with a Boc-protecting group before alkylation, then deprotect under acidic conditions (HCl/dioxane). Use DFT calculations to model transition states and identify favorable reaction pathways. Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis (30–60 min, 100°C) can enhance regioselectivity .
Q. What strategies resolve contradictions in reported receptor binding affinities across fluorinated piperidine analogs?
- Methodological Answer : Perform meta-analysis of fluorophenyl-substituted analogs, comparing substituent positions (para vs. meta fluorine) and protonation states (pH-dependent assays). Validate results using molecular dynamics simulations to assess fluorine’s role in π-π stacking or hydrogen bonding. Cross-validate binding data with cryo-EM or SPR for kinetic parameters (kₒₙ/kₒff) .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism sites and hERG channel inhibition. Docking studies with CYP3A4/2D6 isoforms identify potential oxidative hotspots (e.g., piperidine N-demethylation). Validate predictions via in vitro microsomal assays (human liver microsomes + NADPH) and Ames tests for mutagenicity .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and CNS penetration?
- Methodological Answer : Administer the compound intravenously (1–5 mg/kg) and orally (10 mg/kg) in rodents, collecting plasma/brain samples at intervals (0.5–24 h). Analyze via LC-MS/MS to determine AUC, Cmax, and brain-to-plasma ratios. For CNS activity, use electrophysiology in hippocampal slices or behavioral assays (e.g., forced swim test for antidepressant activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
